N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide
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Overview
Description
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide is a chemical compound with the molecular formula C23H31NO4 and a molecular weight of 385.4965 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with hydroxy and oxo groups, and a tridecanamide side chain.
Preparation Methods
The synthesis of N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide typically involves the condensation of 3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl derivatives with tridecanoic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Scientific Research Applications
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide can be compared with other similar compounds, such as:
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: Similar structure but with an acetate group instead of the tridecanamide side chain.
N-(1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthyl)tridecanamide: A structural isomer with different positioning of the hydroxy and oxo groups.
Properties
CAS No. |
22158-00-5 |
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Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)tridecanamide |
InChI |
InChI=1S/C23H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-19(25)24-20-21(26)17-14-12-13-15-18(17)22(27)23(20)28/h12-15,26H,2-11,16H2,1H3,(H,24,25) |
InChI Key |
LIMHNJZGZHZCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
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